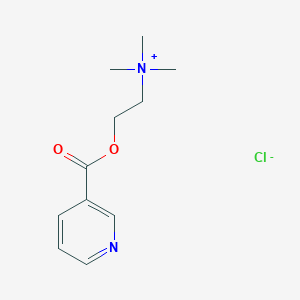

Choline, chloride, nicotinate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Choline, chloride, nicotinate is a compound that combines choline, chloride, and nicotinate. Choline is an essential nutrient involved in various physiological processes, including neurotransmitter synthesis, cell membrane structure, and lipid metabolism . Chloride is an anion that plays a crucial role in maintaining fluid balance and electrical neutrality in the body .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Choline chloride can be synthesized by methylation of dimethylethanolamine with methyl chloride . Industrially, it is produced by the reaction of ethylene oxide, hydrogen chloride, and trimethylamine . Choline nicotinate can be prepared by esterification of choline with nicotinic acid under acidic conditions .

Industrial Production Methods: Choline chloride is mass-produced with an estimated world production of 160,000 tons in 1999 . The production involves the reaction of ethylene oxide, hydrogen chloride, and trimethylamine . Choline nicotinate is produced by esterification of choline with nicotinic acid, which is then purified and crystallized .

Analyse Chemischer Reaktionen

Types of Reactions: Choline chloride undergoes various chemical reactions, including oxidation, reduction, and substitution . It can be oxidized to betaine or trimethylglycine . Choline nicotinate can undergo esterification and hydrolysis reactions .

Common Reagents and Conditions: Common reagents for the synthesis of choline chloride include ethylene oxide, hydrogen chloride, and trimethylamine . For choline nicotinate, nicotinic acid and acidic conditions are used .

Major Products Formed: The major products formed from the reactions of choline chloride include betaine and trimethylglycine . Choline nicotinate forms nicotinic acid and choline upon hydrolysis .

Wissenschaftliche Forschungsanwendungen

Choline, chloride, nicotinate has various scientific research applications in chemistry, biology, medicine, and industry. In chemistry, it is used as a precursor for the synthesis of other compounds . In biology, it is studied for its role in neurotransmitter synthesis and cell membrane structure . In medicine, it is used as a dietary supplement to prevent choline deficiency and as a treatment for certain medical conditions . In industry, it is used as an additive in animal feed to promote growth .

Wirkmechanismus

Choline exerts its effects by serving as a precursor to acetylcholine, a neurotransmitter essential for nerve conduction . It also plays a role in lipid metabolism and cell membrane structure . Nicotinate, as a precursor to NAD and NADP, is involved in energy metabolism and cellular respiration . The combination of choline, chloride, and nicotinate provides a synergistic effect, enhancing the overall physiological benefits .

Vergleich Mit ähnlichen Verbindungen

Choline, chloride, nicotinate can be compared with other similar compounds such as choline bitartrate, choline citrate, and phosphatidylcholine . Choline bitartrate and choline citrate are also used as dietary supplements to provide choline, but they differ in their counterions and solubility . Phosphatidylcholine is a phospholipid that incorporates choline into its structure and is essential for cell membrane integrity . This compound is unique in its combination of choline and nicotinate, providing both choline and niacin benefits .

Eigenschaften

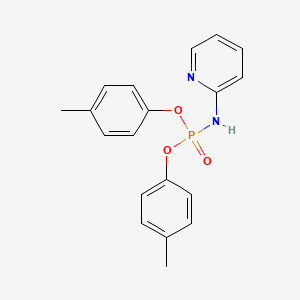

CAS-Nummer |

5099-51-4 |

|---|---|

Molekularformel |

C11H17ClN2O2 |

Molekulargewicht |

244.72 g/mol |

IUPAC-Name |

trimethyl-[2-(pyridine-3-carbonyloxy)ethyl]azanium;chloride |

InChI |

InChI=1S/C11H17N2O2.ClH/c1-13(2,3)7-8-15-11(14)10-5-4-6-12-9-10;/h4-6,9H,7-8H2,1-3H3;1H/q+1;/p-1 |

InChI-Schlüssel |

ROUGXYODCZOUET-UHFFFAOYSA-M |

Kanonische SMILES |

C[N+](C)(C)CCOC(=O)C1=CN=CC=C1.[Cl-] |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(1E)-1-[(2,5-dimethoxyphenyl)methylene]indene](/img/structure/B14742234.png)

![[(1,3-Benzodioxol-5-ylmethyl)(nitroso)amino]acetonitrile](/img/structure/B14742236.png)

![(E)-N-(4-Bromophenyl)-1-[4-(pentyloxy)phenyl]methanimine](/img/structure/B14742247.png)

![Ethyl 3-[(3-ethoxy-3-oxopropyl)sulfonylmethylsulfonyl]propanoate](/img/structure/B14742261.png)